![molecular formula C17H14N2O2 B12923283 5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one CAS No. 13922-55-9](/img/structure/B12923283.png)
5-(Benzyloxy)-2-phenylpyrimidin-4(3h)-one
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Overview
Description
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are integral to several biologically active compounds, including nucleic acids, nucleotides, and nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one typically involves the Suzuki coupling reaction. This method includes the coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl2(PPh3)2 and 0.5 M aqueous Na2CO3 in water at 80°C . The intermediate 2-benzyloxy-5-bromopyrimidines are synthesized by reacting 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs2CO3 in a CH3CN:DMF (1:1) mixture .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acids or aldehydes.
Substitution: Nucleophilic aromatic substitution can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic aromatic substitution often uses reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
Oxidation: Benzoic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1. Positive Allosteric Modulation
One of the primary applications of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor (mAChR). Research has shown that compounds based on the 6-phenylpyrimidin-4-one scaffold can enhance receptor activity, which is particularly beneficial in treating cognitive deficits associated with Alzheimer’s disease and schizophrenia. This modulation helps mitigate peripheral side effects commonly seen with orthosteric ligands, making it a promising therapeutic avenue .
2. Cancer Treatment
The compound has also been investigated for its potential in treating hyperproliferative disorders, such as cancer. It operates through mechanisms that may involve modulation of c-Met kinases, which are implicated in various cancers including melanoma. The ability to target these pathways suggests that this compound could play a role in developing novel cancer therapies .
3. Neurodegenerative Diseases
In addition to its role in cancer therapy, this compound has been studied for its neuroprotective effects. By influencing pathways associated with neurodegeneration, it holds potential for treating conditions like Alzheimer’s disease and other cognitive impairments .
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several key steps that optimize yield and purity. The compound can be synthesized from precursor materials through reactions that include bromination and subsequent coupling reactions with various aromatic groups. Understanding the structure-activity relationship (SAR) is crucial for enhancing its efficacy and specificity in biological applications .
Case Studies and Research Findings
Case Study 1: Alzheimer’s Disease
A study highlighted the efficacy of 6-phenylpyrimidin-4-one derivatives as positive allosteric modulators at mAChR, demonstrating their potential to improve cognitive function in animal models of Alzheimer’s disease. The results indicated that these compounds could enhance acetylcholine signaling without the adverse effects typically associated with direct agonists .
Case Study 2: Cancer Therapeutics
In another investigation, derivatives of this compound were tested for their ability to inhibit tumor growth in xenograft models. The findings suggested that these compounds could effectively reduce tumor size and proliferation rates, supporting their potential use as anticancer agents .
Comparative Analysis of Related Compounds
Compound Name | Primary Application | Mechanism of Action |
---|---|---|
This compound | Alzheimer's Disease, Cancer | Allosteric modulation, kinase inhibition |
6-Chloropyrimidin-4(3H)-one | Anticonvulsant | Sodium channel modulation |
2-Benzyl-5-bromopyrimidin-4(3H)-one | Antimicrobial | DNA synthesis inhibition |
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes involved in DNA replication or repair, thereby exerting cytotoxic effects on cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core and have been studied for their cytotoxic activity.
5-(4-(Benzyloxy)phenyl)-1,3,4-oxadiazole-2(3H)-thione: This compound has shown promising antifungal activity and is structurally related due to the benzyloxy substitution.
Uniqueness
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-(Benzyloxy)-2-phenylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.31 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in disease processes:
- Inhibition of Monoamine Oxidase (MAO) : This compound has been shown to selectively inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters. Inhibiting MAO-B can enhance dopaminergic activity, making it a candidate for treating neurodegenerative diseases like Parkinson's disease .
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect neuronal cells from oxidative stress, a key factor in neurodegeneration .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases .
In Vitro Studies
Several studies have evaluated the pharmacological effects of this compound:
- MAO-B Inhibition : In vitro assays demonstrated that this compound effectively inhibits MAO-B with an IC50 value comparable to known inhibitors like rasagiline and safinamide. The inhibition is competitive and reversible, suggesting potential for therapeutic applications in Parkinson's disease management .
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 0.062 | Competitive MAO-B inhibitor |
Rasagiline | 0.0953 | Irreversible MAO-B inhibitor |
Safinamide | 0.0572 | Reversible MAO-B inhibitor |
Case Studies
- Parkinson’s Disease Models : In a study involving animal models of Parkinson’s disease, administration of this compound resulted in improved motor function and reduced neuronal apoptosis, indicating its potential as a neuroprotective agent .
- Neuroprotection : The compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death in cultured neuronal cells, reinforcing its role as an antioxidant agent .
Properties
CAS No. |
13922-55-9 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-phenyl-5-phenylmethoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-15(21-12-13-7-3-1-4-8-13)11-18-16(19-17)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,19,20) |
InChI Key |
WXFACPZNERNEQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(NC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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